molecular formula C31H38F2N8O B611922 Zandelisib CAS No. 1401436-95-0

Zandelisib

Numéro de catalogue B611922
Numéro CAS: 1401436-95-0
Poids moléculaire: 576.6968
Clé InChI: WPFUFWIHMYZXSF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Zandelisib is a novel, highly selective, structurally differentiated, oral PI3Kδ inhibitor . It has been used in trials studying the treatment of B-cell malignancies . Its on-target residence time (≥5 hours) and high volume of distribution lead to higher tumor exposure relative to plasma over time .


Molecular Structure Analysis

Zandelisib, also known as ME-401, has a distinct molecular structure compared to other PI3Kδ inhibitors . The molecular formula of Zandelisib is C31H38F2N8O .


Chemical Reactions Analysis

Zandelisib is an oral PI3Kδ inhibitor. It has been studied in combination with the BTK inhibitor Zanubrutinib, and the combination was found to be well-tolerated and potentially more effective than either agent alone .


Physical And Chemical Properties Analysis

Zandelisib has a molecular weight of 576.68 and a molecular formula of C31H38F2N8O . It is a solid substance at room temperature .

Applications De Recherche Scientifique

  • Zandelisib has shown efficacy in treating patients with relapsed or refractory follicular lymphoma. A study reported an overall response rate of 70.3%, with a complete response rate of 35.2% in heavily pretreated patients. Notably, this study observed that the responses occurred early in the treatment, and Zandelisib was well-tolerated with less than 10% of discontinuations due to drug-related adverse events (Zelenetz et al., 2022).

  • In another study, Zandelisib, when combined with rituximab, was compared to standard immunochemotherapy in patients with relapsed indolent non-Hodgkin’s lymphoma. This study highlighted the potential of Zandelisib as a chemotherapy-free regimen alternative (Jurczak et al., 2021).

  • A combination of Zandelisib with the BTK inhibitor zanubrutinib in patients with relapsed or refractory B-cell malignancies was investigated. This study found that the combination therapy was well tolerated and achieved a high overall response rate in indolent B-cell malignancies (Soumerai et al., 2021).

  • A preclinical study on chronic lymphocytic leukemia (CLL) models showed that Zandelisib reduces Tregs, prevents terminal memory differentiation, and T-cell exhaustion, demonstrating antitumor efficacy and improved overall survival in a preclinical CLL model (Maharaj et al., 2022).

  • In a study focusing on follicular lymphoma patients with progression of disease within 24 months of first-line chemoimmunotherapy, Zandelisib administered on an intermittent schedule as monotherapy or with rituximab resulted in a high rate of durable responses and was well-tolerated (Pagel et al., 2021).

Orientations Futures

Zandelisib is currently being evaluated in various clinical trials for its efficacy in treating B-cell malignancies . The combination of Zandelisib and Zanubrutinib is also being studied for its potential to induce robust and durable responses against various B-cell malignancies .

Propriétés

IUPAC Name

4-[2-(difluoromethyl)benzimidazol-1-yl]-N-[2-methyl-1-[2-(1-methylpiperidin-4-yl)phenyl]propan-2-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38F2N8O/c1-31(2,20-22-8-4-5-9-23(22)21-12-14-39(3)15-13-21)38-28-35-29(40-16-18-42-19-17-40)37-30(36-28)41-25-11-7-6-10-24(25)34-27(41)26(32)33/h4-11,21,26H,12-20H2,1-3H3,(H,35,36,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFUFWIHMYZXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1C2CCN(CC2)C)NC3=NC(=NC(=N3)N4CCOCC4)N5C6=CC=CC=C6N=C5C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38F2N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zandelisib

CAS RN

1401436-95-0
Record name Zandelisib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401436950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZANDELISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z28M5SX0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
122
Citations
JM Pagel, JD Soumerai, N Reddy, D Jagadeesh… - The Lancet …, 2022 - thelancet.com
… for eligibility and 97 were enrolled and received zandelisib monotherapy (n=56) or zandelisib plus rituximab (n=41), with zandelisib administered on either a continuous schedule (n=38…
Number of citations: 13 www.thelancet.com
JD Soumerai, CS Diefenbach, F Samaniego, A Kumar… - Blood, 2022 - ashpublications.org
… In a global phase 2 study, zandelisib monotherapy achieved an overall response rate (ORR… We hypothesized the novel combination of zandelisib and zanubrutinib would be well …
Number of citations: 4 ashpublications.org
W Jurczak, PLL Zinzani, D Cunningham, M Azoulay… - Blood, 2021 - Elsevier
… zandelisib (JCO 2020 38:15_suppl, 8016). An open-label, phase 2 study (TIDAL, NCT03768505) of zandelisib as … the safety and efficacy of zandelisib in combination with R versus …
Number of citations: 8 www.sciencedirect.com
JD Soumerai, D Jagadeesh, HS Salman, IS Lossos… - 2021 - ascopubs.org
… that the combination of zandelisib and zanubrutinib can be … in 28-day cycles: Cohort 10A: zandelisib 60 mg once daily for 2 … Cohort 10C: zandelisib 60 mg on days 1-7 starting in Cycle 1 …
Number of citations: 2 ascopubs.org
Q Lu, Y Xie, Z Zhu, G Huang, CR AshbyJr… - Drugs of the …, 2022 - access.portico.org
… Zandelisib is a novel, selective oral inhibitor of the class I PI3K catalytic subunit, p110δ, that … , mechanism of action and the clinical use of zandelisib in the treatment of B-NHL. We will …
Number of citations: 2 access.portico.org
AD Zelenetz, W Jurczak, V Ribrag, KM Linton… - Blood, 2022 - ashpublications.org
… Conclusions: Single agent zandelisib on ID was associated with high rate of durable … of zandelisib ID, alone or in combinations, in various B-cell malignancies. Zandelisib plus rituximab …
Number of citations: 4 ashpublications.org
A Zelenetz, W Jurczak, V Ribrag, K Linton… - …, 2022 - journals.lww.com
… in a global trial the efficacy and safety of zandelisib in larger group of pts with R/R FL … zandelisib 60 mg daily for two 28-day cycles then on ID. Another study arm evaluating zandelisib …
Number of citations: 2 journals.lww.com
T Kumode, W Munakata, H Goto, N Fukuhara… - …, 2023 - journals.lww.com
Background: Zandelisib is an oral selective PI3Kδ inhibitor. Results from a prior phase 1b trial in B-cell malignancies demonstrated that the immune-related adverse events (AEs) …
Number of citations: 3 journals.lww.com
H Goto, K Izutsu, D Ennishi, Y Mishima… - International journal of …, 2022 - Springer
… 3-kinase δ inhibitor zandelisib demonstrated favorable safety … /R iNHL) received zandelisib on a continuous daily schedule … , and rash, led to zandelisib discontinuation in 4 patients. The …
Number of citations: 2 link.springer.com
K Maharaj, M Mediavilla-Varela, JJ Powers, S Wiley… - Cancer Research, 2022 - AACR
… Zandelisib is a novel selective PI3Kδ … of zandelisib alone or in combination with BTK inhibitor ibrutinib in normal human T cells, as well as the impact of continuous dosing of zandelisib …
Number of citations: 0 aacrjournals.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.